フォシノプリル
概要
説明
フォシノプリル酸は、プロドラッグであるフォシノプリルの活性なホスフィン酸代謝物です。これは、血圧の調節に重要な役割を果たすアンジオテンシン変換酵素(ACE)の強力な阻害剤です。 フォシノプリル酸は、主に高血圧と心不全の治療に使用されます .
2. 製法
合成経路と反応条件: フォシノプリル酸は、フォシノプリルからの加水分解によって合成されます。フォシノプリルは、ホスフィン酸を含むエステルプロドラッグであり、その主要な活性代謝物であるフォシノプリル酸に迅速に加水分解されます。 この加水分解は、胃腸粘膜と肝臓で起こります .
工業生産方法: フォシノプリル酸の工業生産には、フォシノプリルの合成、それに続く加水分解が含まれます。 このプロセスには、適切なアルコールとのホスフィン酸誘導体のエステル化、続いて制御された条件下での加水分解が含まれており、フォシノプリル酸が生成されます .
科学的研究の応用
Fosinoprilat has several scientific research applications across various fields:
Chemistry:
- Used as a model compound in studies of ACE inhibitors.
- Investigated for its unique phosphinic acid structure and reactivity .
Biology:
- Studied for its role in the renin-angiotensin-aldosterone system (RAAS) and its effects on blood pressure regulation .
Medicine:
- Widely used in the treatment of hypertension and heart failure.
- Investigated for its potential benefits in patients with renal dysfunction due to its dual route of elimination (renal and hepatic) .
Industry:
- Utilized in the pharmaceutical industry for the development of ACE inhibitors.
- Studied for its pharmacokinetic properties and potential for drug interactions .
作用機序
フォシノプリル酸は、アンジオテンシン変換酵素(ACE)を阻害することでその効果を発揮します。この酵素は、強力な血管収縮剤であるアンジオテンシンIをアンジオテンシンIIに変換する役割を担っています。 ACEを阻害することにより、フォシノプリル酸はアンジオテンシンIIのレベルを低下させ、血管拡張とそれに続く血圧低下をもたらします . フォシノプリル酸は、ACEの活性部位の亜鉛イオンに結合し、変換プロセスを防ぎます .
6. 類似の化合物との比較
フォシノプリル酸は、カプトプリル、エナラプリル、ラミプリル、リシノプリル、ゾフェノプリルなどの他のACE阻害剤と比較されます。
類似の化合物:
カプトプリル: スルフヒドリル基を含み、作用時間は短いです。
エナラプリル: 生体利用率が低い、カルボキシレートを含むACE阻害剤です。
ラミプリル: 高力価と作用時間の長さが知られています。
リシノプリル: 水溶性が高いリジン誘導体です。
ゾフェノプリル: チオール基を含み、高度に脂溶性です.
フォシノプリル酸のユニークさ:
排泄の二重経路: フォシノプリル酸は、その排泄の二重経路(腎臓と肝臓)により、ACE阻害剤の中でユニークで、腎機能不全のある患者における薬物蓄積のリスクを軽減します.
ホスフィン酸構造: ホスフィン酸基の存在により、フォシノプリル酸はACEの活性部位の亜鉛に結合し、独自の阻害メカニズムを提供します.
フォシノプリル酸のユニークな特性と幅広い用途は、科学研究と臨床実践の両方で貴重な化合物となっています。
生化学分析
Biochemical Properties
It competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This interaction is crucial as it regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
Cellular Effects
Fosinoprilat’s influence on cellular function is primarily through its impact on cell signaling pathways. By inhibiting the conversion of angiotensin I to angiotensin II, Fosinoprilat reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . This has a profound effect on cellular metabolism and gene expression related to blood pressure regulation .
Molecular Mechanism
The molecular mechanism of Fosinoprilat involves its binding interactions with biomolecules and changes in gene expression. Fosinoprilat competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This inhibition of ACE leads to a decrease in angiotensin II levels, which in turn reduces vasoconstriction and lowers blood pressure .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Fosinoprilat in animal models are not readily available, ACE inhibitors like Fosinoprilat have been extensively studied. The effects of these drugs are often dose-dependent, with increased dosages leading to more pronounced effects. High doses may also lead to adverse effects .
Metabolic Pathways
Fosinoprilat is involved in the renin-angiotensin-aldosterone system (RAAS), a key metabolic pathway for blood pressure regulation . It interacts with the enzyme ACE within this pathway, inhibiting the conversion of angiotensin I to angiotensin II .
Transport and Distribution
Fosinoprilat is distributed throughout the body after oral administration of fosinopril . It does not appear to cross the blood-brain barrier but is distributed into human milk . The compound is metabolized in the liver and gut wall to its active form .
Subcellular Localization
The subcellular localization of Fosinoprilat is not explicitly stated in the literature. Given its role as an ACE inhibitor, it is likely to be found wherever ACE is present in the cell. ACE is a membrane-bound enzyme, so Fosinoprilat is likely to be localized to the cell membrane where it can interact with ACE .
準備方法
Synthetic Routes and Reaction Conditions: Fosinoprilat is synthesized from fosinopril through hydrolysis. Fosinopril, a phosphinic acid-containing ester prodrug, is rapidly hydrolyzed to fosinoprilat, its principal active metabolite. This hydrolysis occurs in the gastrointestinal mucosa and liver .
Industrial Production Methods: The industrial production of fosinoprilat involves the synthesis of fosinopril, followed by its hydrolysis. The process includes the esterification of a phosphinic acid derivative with an appropriate alcohol, followed by hydrolysis under controlled conditions to yield fosinoprilat .
化学反応の分析
反応の種類: フォシノプリル酸は、加水分解、酸化、置換を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件:
加水分解: フォシノプリルは、エステラーゼの存在下でフォシノプリル酸に加水分解されます。
主要な生成物: フォシノプリルの加水分解の主な生成物はフォシノプリル酸です。 他の潜在的な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究アプリケーション
フォシノプリル酸は、さまざまな分野でいくつかの科学研究アプリケーションを持っています。
化学:
- ACE阻害剤の研究におけるモデル化合物として使用されています。
- そのユニークなホスフィン酸構造と反応性が調査されています .
生物学:
医学:
- 高血圧と心不全の治療に広く使用されています。
- その排泄の二重経路(腎臓と肝臓)により、腎機能不全のある患者における潜在的な利点が調査されています .
産業:
- ACE阻害剤の開発のために製薬業界で利用されています。
- その薬物動態特性と薬物相互作用の可能性が研究されています .
類似化合物との比較
Captopril: Contains a sulfhydryl group and has a shorter duration of action.
Enalaprilat: A carboxylate-containing ACE inhibitor with poor bioavailability.
Ramiprilat: Known for its high potency and long duration of action.
Lisinopril: A lysine derivative with high water solubility.
Zofenoprilat: Contains a thiol group and is highly lipophilic.
Uniqueness of Fosinoprilat:
Dual Route of Elimination: Fosinoprilat is unique among ACE inhibitors due to its dual route of elimination (renal and hepatic), which reduces the risk of drug accumulation in patients with renal dysfunction.
Phosphinic Acid Structure: The presence of a phosphinic acid group allows fosinoprilat to bind zinc in the active site of ACE, providing a unique mechanism of inhibition.
Fosinoprilat’s unique properties and broad range of applications make it a valuable compound in both scientific research and clinical practice.
特性
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWWYDXDVSWAZ-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869253 | |
Record name | Fosinoprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95399-71-6 | |
Record name | Fosinoprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95399-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosinoprilat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosinoprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosinoprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSINOPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。